2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride
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Overview
Description
2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride typically involves a multi-step process. One common method includes the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted spirocyclic compounds with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-2-amine: This compound has a similar spirocyclic structure but with a cyclopropane ring instead of a cyclopentane ring.
1’,3’-dihydrospiro[cyclopentane-1,2’-inden]-2-ene: This compound features a different substitution pattern on the indene moiety.
Uniqueness
2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the design of new drugs and materials .
Properties
CAS No. |
2680539-46-0 |
---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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